

Aspinonene: A Technical Guide to its Discovery, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aspinonene
Cat. No.:	B15546856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite, a branched pentaketide, first isolated from the fungus *Aspergillus ochraceus*.^{[1][2]} Its unique chemical structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, has prompted investigations into its biosynthetic origins.^[2] This technical guide provides a comprehensive overview of the discovery, history, and the proposed biosynthetic pathway of **aspinonene**. Detailed experimental protocols for its isolation and characterization are presented, drawing from methodologies described in the primary literature. While extensive biological activity data for **aspinonene** is not yet available in the public domain, this document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.^[2]

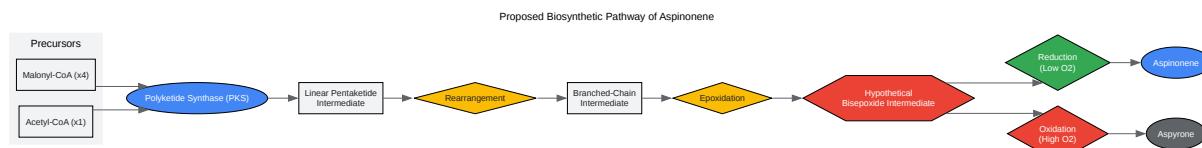
Discovery and Producing Organism

Aspinonene was discovered during a chemical screening program of fungal metabolites from the culture broth of *Aspergillus ochraceus* (strain DSM-7428).^{[2][3]} This filamentous fungus is known for its ability to produce a variety of other secondary metabolites, including the mycotoxin ochratoxin A.^[1] Another species, *Aspergillus ostianus*, has also been reported to produce **aspinonene**.^{[3][4]} The metabolic versatility of *Aspergillus* species underscores their importance as a source for the discovery of new bioactive compounds.^[1] The genome of *Aspergillus ochraceus* has been sequenced, revealing numerous putative secondary

metabolite biosynthetic gene clusters (BGCs), one of which is responsible for **aspinonene** biosynthesis.[1]

Physicochemical Properties

Aspinonene is a polyketide with a complex stereochemistry.[5] Its key chemical and physical properties are summarized in the table below.


Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[2][6]
IUPAC Name	(2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	[2][5]
Molecular Weight	188.22 g/mol	[2][6]
CAS Number	157676-96-5	[2]
Synonyms	(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460	[6]

Biosynthesis of Aspinonene

The biosynthesis of **aspinonene** proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal natural products.[1] Isotopic labeling studies using ¹³C-labeled acetates have confirmed the polyketide origin of **aspinonene**.[1][7] The pathway begins with one molecule of acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units, which are assembled by a polyketide synthase (PKS) into a pentaketide intermediate.[1][5]

A key feature of **aspinonene**'s biosynthesis is a proposed rearrangement of this pentaketide intermediate.[5][7] The pathway is closely related to the biosynthesis of another metabolite produced by *A. ochraceus*, aspyrone.[2][5] A hypothetical bisepoxide is formed as a crucial intermediate, which can then be either reduced to yield **aspinonene** or oxidized to form aspyrone.[2][7] The concentration of dissolved oxygen during fermentation can influence the

ratio of **aspinonene** to aspyrone, with lower dissolved oxygen levels favoring the production of **aspinonene**.[2][8]

[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **aspinonene**.

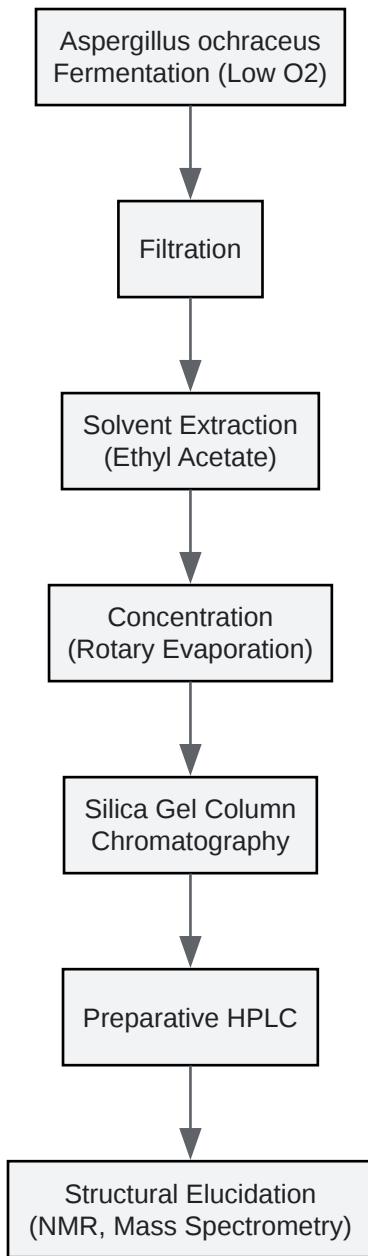
Experimental Protocols

Fermentation for Aspinonene Production

The production of **aspinonene** is achieved through the fermentation of *Aspergillus ochraceus*.

[1] The following is a general methodology for the cultivation of *Aspergillus* species for secondary metabolite production.

- Organism: *Aspergillus ochraceus* (strain DSM-7428).[3]
- Culture Medium: A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) is suitable for fungal growth and secondary metabolite production.[3][9] An acidic culture medium has been noted as crucial for **aspinonene** production.[2]
- Fermentation Conditions:
 - The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors).[2]
 - The pH of the fermentation is maintained between 3.5 and 4.5.[2]
 - The logarithmic growth phase typically ends after 100 hours of cultivation.[2]


- Control of dissolved oxygen is critical, with lower levels favoring **aspinonene** production.
[8]

Extraction and Isolation of Aspinonene

The following protocol is based on the methodology described in the initial discovery of **aspinonene**.[2]

- Filtration: Separate the fungal mycelium from the culture broth by filtration.[2]
- Solvent Extraction:
 - Extract the culture filtrate three times successively with equal volumes of chloroform and then ethyl acetate.[2]
 - Combine the ethyl acetate layers.[2]
- Washing: Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na_2CO_3).[2]
- Concentration: The organic extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract.[3]
- Chromatographic Purification:
 - The crude extract is subjected to column chromatography using silica gel.[3]
 - A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different compounds.[3]
 - Fractions containing **aspinonene** are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are collected.[3]
 - Further purification can be achieved using preparative HPLC.[3]

General Experimental Workflow for Aspinonene Isolation

[Click to download full resolution via product page](#)

General experimental workflow for **aspinonene**.

Structural Characterization

The structure of **aspinonene** has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[3]

Spectroscopic Method	Observed Features
¹ H-NMR	Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[3]
¹³ C-NMR	Analysis of the ¹³ C NMR spectrum of isotopically labeled aspinonene has been used to determine the incorporation pattern of acetate units, confirming its polyketide origin.[1]
Mass Spectrometry	Molecular ion peak consistent with the molecular formula C ₉ H ₁₆ O ₄ .[3]

Biological Activity

To date, extensive biological activity screening data for **aspinonene**, including quantitative metrics such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain.[2] The unique chemical structure of **aspinonene**, a product of a divergent biosynthetic pathway, makes it an interesting candidate for future biological screening.[2] While direct data is lacking, studies on structurally similar meroterpenoids from *Aspergillus* species have shown cytotoxic activity, suggesting a potential avenue for future investigation of **aspinonene**'s anticancer properties.[10]

Conclusion and Future Perspectives

Aspinonene is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.[2] However, its biological activity remains largely unexplored.[2] There is a significant opportunity for further research to unlock the potential therapeutic applications of this unique natural product.[3] Future studies should focus on a broad-based screening of **aspinonene**'s bioactivity.[2] The development of a total synthesis for **aspinonene** would also be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.[2] The identification and characterization of the **aspinonene** biosynthetic gene cluster is a key next step to enable heterologous expression and metabolic engineering for the production of novel analogues.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 8. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 9. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 10. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Aspinonene: A Technical Guide to its Discovery, Isolation, and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546856#discovery-and-isolation-of-aspinonene\]](https://www.benchchem.com/product/b15546856#discovery-and-isolation-of-aspinonene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com